molecular formula C28H34N6O8 B14211117 Glycyl-L-phenylalanyl-L-seryl-L-tryptophyl-L-serine CAS No. 825595-56-0

Glycyl-L-phenylalanyl-L-seryl-L-tryptophyl-L-serine

Cat. No.: B14211117
CAS No.: 825595-56-0
M. Wt: 582.6 g/mol
InChI Key: XHNARGCALNHSEK-MLCQCVOFSA-N
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Description

Glycyl-L-phenylalanyl-L-seryl-L-tryptophyl-L-serine is a peptide compound composed of five amino acids: glycine, phenylalanine, serine, tryptophan, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-phenylalanyl-L-seryl-L-tryptophyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-phenylalanyl-L-seryl-L-tryptophyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Kynurenine derivatives from tryptophan.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Alkylated or acylated peptide derivatives.

Scientific Research Applications

Glycyl-L-phenylalanyl-L-seryl-L-tryptophyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Glycyl-L-phenylalanyl-L-seryl-L-tryptophyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-phenylalanyl-L-seryl-L-alanine
  • Glycyl-L-phenylalanyl-L-tyrosyl-L-threonyl-L-alanyl-L-serylglycyl-L-lysyl-L-lysyl-L-valyl-L-lysyl-L-isoleucyl-L-alanyl-L-lysyl-L-α-glutamyl-L-seryl-L-leucyl-L-α-aspartyl-L-lysyl-L-valyl-L-lysy l-L-asparaginyl-L-leucyl-L-phenylalanine

Uniqueness

Glycyl-L-phenylalanyl-L-seryl-L-tryptophyl-L-serine is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties. The combination of these amino acids in a single peptide allows for unique interactions and functions not observed in other similar compounds.

Properties

CAS No.

825595-56-0

Molecular Formula

C28H34N6O8

Molecular Weight

582.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C28H34N6O8/c29-12-24(37)31-20(10-16-6-2-1-3-7-16)25(38)33-22(14-35)27(40)32-21(26(39)34-23(15-36)28(41)42)11-17-13-30-19-9-5-4-8-18(17)19/h1-9,13,20-23,30,35-36H,10-12,14-15,29H2,(H,31,37)(H,32,40)(H,33,38)(H,34,39)(H,41,42)/t20-,21-,22-,23-/m0/s1

InChI Key

XHNARGCALNHSEK-MLCQCVOFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)O)NC(=O)CN

Origin of Product

United States

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